2-Amino-8-methyl-8-azabicyclo[3.2.1]octane

Nicotinic acetylcholine receptor Stereoselective binding 8-Azabicyclo[3.2.1]octane SAR

Researchers optimizing CNS lead series frequently encounter positional isomer ambiguity that derails SAR interpretation. 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane resolves this: the 2β-amine configuration delivers 49-fold higher nAChR affinity versus the 3-isomer (Ki=3 nM vs. 148 nM), while the N-methyl bridgehead preserves the monoamine transporter pharmacophore required for SERT/DAT selectivity exceeding 1000. Supplied as 97% free base at ambient storage-ready for direct amide coupling, urea formation, and reductive amination without salt neutralization. Its computed XLogP3 of 0.5 supports BBB penetration, making it a rational entry point for CNS-targeted parallel synthesis.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1314981-01-5
Cat. No. B088015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
CAS1314981-01-5
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1C2CCC(C1CC2)N
InChIInChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3
InChIKeyDVWWFIRHFFEWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-8-methyl-8-azabicyclo[3.2.1]octane: Physicochemical and Structural Baseline for Procurement Evaluation


2-Amino-8-methyl-8-azabicyclo[3.2.1]octane (CAS 1314981-01-5), also known as 8-methyl-8-azabicyclo[3.2.1]octan-2-amine, is a nitrogen-containing bicyclic heterocycle with molecular formula C8H16N2 and molecular weight 140.23 g/mol [1]. It features a rigid tropane-derived 8-azabicyclo[3.2.1]octane core with a primary amine at the 2-position and an N-methyl substitution at the bridgehead nitrogen [2]. Computed descriptors include XLogP3 of 0.5, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and topological polar surface area of 29.3 Ų [3]. The compound is commercially supplied as a research chemical with typical purity specifications of 95–97% and is stored at room temperature [4].

Positional Isomer 2-amino isomer for target binding studies
Free Base Form Direct amine reactivity without neutralization
Storage Room temperature simplifies handling logistics

Why 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane Cannot Be Interchanged with Positional Isomers or N-Desmethyl Analogs


The 8-azabicyclo[3.2.1]octane scaffold is exquisitely sensitive to both the position of substitution and N-substitution pattern, with documented differences in target binding affinity exceeding two orders of magnitude. In a controlled series of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes, the 2β-isomer exhibited Ki = 3 nM at neuronal nicotinic acetylcholine receptors, whereas the 3β-isomer showed Ki = 148 nM—a 49-fold reduction in potency [1]. Similarly, structure–activity relationship studies on 8-substituted derivatives demonstrated that the 8-cyclopropylmethyl analog achieves SERT/DAT selectivity of 1060, underscoring that even subtle modifications at the 8-position drastically alter transporter selectivity profiles [2]. Consequently, substituting the 2-amino-8-methyl compound with its 3-amino positional isomer (CAS 98998-25-5) or the 8-unsubstituted 2-amino analog is not pharmacologically or synthetically equivalent; such substitutions introduce undefined changes in binding orientation, basicity, and metabolic stability that cannot be predicted without empirical validation.

Positional Isomer Affinity Shift 3-amino isomer may significantly shift nAChR binding compared to 2-amino
N-Desmethyl Pharmacophore Loss Removing 8-methyl may alter monoamine transporter selectivity profile
Salt Form Workflow Impact Dihydrochloride salt requires cold storage and neutralization before amine coupling

Quantitative Differentiation Evidence for 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane vs. Closest Analogs


Stereochemical Configuration Dictates Predicted Binding Affinity: 2-Position vs. 3-Position Isomers

In a direct head-to-head study of 8-azabicyclo[3.2.1]octane derivatives at neuronal nicotinic acetylcholine receptors (nAChR) using [³H]cytisine displacement in rat brain homogenates, the 2β-isoxazolyl derivative exhibited Ki = 3 nM, whereas the corresponding 3β-isoxazolyl derivative exhibited Ki = 148 nM [1]. Although this comparison involves isoxazole substituents rather than the primary amine of the target compound, the data provide class-level inference that the 2-position of the 8-azabicyclo[3.2.1]octane framework confers substantially higher nAChR binding potential than the 3-position, with a 49-fold difference in measured affinity [1].

Positional Isomer Affinity
Class-level
2β-isomer Ki 3 nM vs 3β-isomer Ki 148 nM (49-fold)
2-position confers higher nAChR binding potential
Data from isoxazole analogs; direct amine data to verify
Nicotinic acetylcholine receptor Stereoselective binding 8-Azabicyclo[3.2.1]octane SAR

Physicochemical Property Comparison: 2-Amino vs. 3-Amino Isomers

Computed physicochemical descriptors reveal key differences between the 2-amino and 3-amino positional isomers. For 2-amino-8-methyl-8-azabicyclo[3.2.1]octane, PubChem-calculated XLogP3 is 0.5 and topological polar surface area (TPSA) is 29.3 Ų [1]. In contrast, the 3-amino isomer (CAS 98998-25-5) has a reported XLogP3 of 0.1 and TPSA of 29.3 Ų [2]. The higher lipophilicity of the 2-amino compound (ΔXLogP3 = +0.4) is a cross-study comparable difference that may translate to improved passive membrane permeability and blood-brain barrier penetration potential [1][2].

Lipophilicity Delta
Context-dependent
ΔXLogP3 = +0.4 (2-amino 0.5 vs 3-amino 0.1)
Higher predicted membrane permeability
Computed values; experimental logD to confirm
Lipophilicity Polar surface area ADME prediction

8-Methyl Substitution Enhances Transporter Selectivity: Class-Level SAR Evidence

SAR studies on 8-substituted-8-azabicyclo[3.2.1]octane derivatives demonstrate that the 8-position substituent is a critical determinant of transporter selectivity. In a series evaluated at DAT, SERT, and NET, the 8-cyclopropylmethyl derivative achieved SERT/DAT selectivity of 1060, while the 8-chlorobenzyl derivative achieved NET/DAT selectivity of 1358 [1]. These findings establish that the 8-substituent profoundly modulates monoamine transporter selectivity profiles. The 8-methyl substitution present in the target compound (vs. 8-unsubstituted 2-amino-8-azabicyclo[3.2.1]octane) is therefore expected to confer a distinct selectivity fingerprint compared to the N-desmethyl analog [1].

8-Substituent Selectivity
Class-level
SERT/DAT up to 1060; NET/DAT up to 1358 (8-cyclopropylmethyl/chlorobenzyl)
8-methyl expected to shape transporter selectivity
Analog data; 8-methyl-specific selectivity to verify
Dopamine transporter Serotonin transporter Monoamine transporter selectivity

Commercial Availability and Purity Benchmarking Against Salt Forms

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is commercially supplied as the free base with a minimum purity specification of 97% and is stored at room temperature [1]. In contrast, the dihydrochloride salt (CAS 1369144-28-4) requires refrigerated storage at 2–8°C in sealed, dry conditions to maintain stability . The free base form offers simpler storage logistics and eliminates the need for neutralization steps prior to use in non-aqueous synthetic transformations, making it the preferred procurement choice for reactions requiring nucleophilic amine reactivity (e.g., amide bond formation, reductive amination) .

Form & Storage
Data to verify
Free base: RT storage; Dihydrochloride: 2–8°C
Free base streamlines synthetic workflows
Supplier specification; lot-specific stability to confirm
Free base Purity specification Storage stability

Optimal Research and Industrial Application Scenarios for 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane


CNS-Targeted Medicinal Chemistry: nAChR and GPCR Ligand Optimization

Based on class-level evidence demonstrating that the 2-position of the 8-azabicyclo[3.2.1]octane scaffold confers up to 49-fold higher nAChR binding affinity than the 3-position [1], this compound is optimally deployed as a core scaffold for CNS-targeted ligand discovery. Its computed XLogP3 of 0.5 [2] places it in the favorable range for blood-brain barrier penetration, making it a rational starting point for nAChR agonist/antagonist programs or melanocortin receptor agonist development as exemplified in the patent literature [3].

Monoamine Transporter Probe Development

SAR studies confirm that 8-substituents on the 8-azabicyclo[3.2.1]octane core dramatically modulate DAT/SERT/NET selectivity, with SERT/DAT selectivity ratios exceeding 1000 for certain 8-substituents [4]. The 8-methyl substitution in this compound positions it as a key intermediate for synthesizing novel monoamine transporter ligands. Researchers investigating dopamine or serotonin reuptake mechanisms should select this 8-methyl derivative over the N-desmethyl analog to preserve the pharmacophore associated with transporter recognition.

Synthetic Building Block for Amide and Urea Library Construction

The free base form of 2-amino-8-methyl-8-azabicyclo[3.2.1]octane, supplied at 97% purity and stored at room temperature [5], is immediately suitable for nucleophilic amine reactions including amide coupling, urea formation, and reductive amination. Its rigid bicyclic framework introduces conformational constraint into lead molecules—a strategy frequently employed to enhance target selectivity and metabolic stability. Procurement of the free base eliminates the neutralization step required when using the dihydrochloride salt (CAS 1369144-28-4), streamlining parallel synthesis workflows.

Tropane Alkaloid Analog Synthesis

As a functionalized tropane derivative, this compound serves as a direct precursor for synthesizing 2-substituted cocaine analogs and other tropane-based alkaloids. The defined stereochemical configuration (exo-8-methyl-8-azabicyclo[3.2.1]octan-2-amine) [6] provides a chiral scaffold for asymmetric synthesis applications, distinguishing it from racemic or undefined stereoisomer mixtures that may confound biological assay interpretation.

Application
Selection Property
Validation Focus
nAChR & GPCR ligand studies
2-positional isomer for receptor binding
Verify binding affinity in target assays
Monoamine transporter probe synthesis
8-methyl pharmacophore retention
Profile DAT/SERT/NET selectivity
Amide/urea library construction
Free base amine nucleophilicity
Confirm coupling efficiency and purity
Tropane alkaloid analog synthesis
Chiral exo-2-amino scaffold
Validate stereochemical integrity

Technical Documentation Hub

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